diphenyl-1,3-thiazole-4-carboxylic acid
Description
Significance of the 1,3-Thiazole Core in Contemporary Organic and Medicinal Chemistry
The 1,3-thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in modern organic and medicinal chemistry. researchgate.netfabad.org.trglobalresearchonline.net This scaffold is not merely a synthetic curiosity but a recurring motif in a multitude of biologically active molecules. researchgate.netnih.govnih.gov Its prevalence in over 18 FDA-approved drugs and numerous experimental therapeutic agents underscores its clinical relevance. fabad.org.trresearchgate.net The unique structural features of the thiazole (B1198619) nucleus impart a diverse range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. researchgate.netfabad.org.trnih.gov This versatility has made it a privileged scaffold in drug discovery, providing a robust framework for the design and synthesis of novel therapeutic agents with improved efficacy and selectivity. fabad.org.trnih.gov
Overview of Substituted Thiazole Compounds with Research Relevance
The functionalization of the thiazole core gives rise to a vast library of substituted thiazole compounds, each with its own distinct chemical and biological profile. researchgate.netglobalresearchonline.net Researchers have extensively explored the synthesis of these derivatives to modulate their therapeutic properties and expand their applications. researchgate.netfabad.org.tr For instance, 2-amino-1,3-thiazole-4-carboxylic acid derivatives have demonstrated notable fungicidal and antiviral activities. researchgate.net Similarly, other substituted thiazoles have been investigated for their potential as anticancer agents, with some exhibiting potent activity against various cancer cell lines. researchgate.netresearchgate.net The ability to readily introduce a variety of substituents onto the thiazole ring allows for the fine-tuning of its biological activity, making it a highly adaptable platform for targeted drug development. researchgate.netglobalresearchonline.net
The following table provides a glimpse into the diversity of substituted thiazole compounds and their research applications:
| Compound Name | Key Research Application(s) |
| 4-Phenyl-1,3-thiazole-2-carboxylic acid | Anti-inflammatory and analgesic agent development, agrochemical formulation (fungicide), material science. chemimpex.com |
| 2-Amino-1,3-thiazole-4-carboxylic acid derivatives | Fungicidal and antiviral agents for agricultural and potential pharmaceutical applications. researchgate.net |
| Thiazole-4-carboxylic acid derivatives | Found in natural products like thiopeptin (B1257131) B, indicating their role in antibiotic structures. nih.gov |
| 1,3-Thiazole-4-carboxylic acid | A building block in organic synthesis for creating more complex molecules for pharmaceutical and fine chemical production. biosynth.comdrugbank.com |
Contextualization of Diphenyl-1,3-Thiazole-4-Carboxylic Acid within Thiazole Research
Within the expansive field of thiazole research, this compound has emerged as a compound of specific interest. Its structure, featuring two phenyl groups and a carboxylic acid moiety attached to the thiazole core, suggests a potential for unique chemical and biological properties. The synthesis of related structures, such as diphenyl-1,3-thiazole-barbituric acid hybrids, highlights the ongoing exploration of multi-substituted thiazoles. rsc.orgscite.airesearchgate.net Research into compounds like 2,4-diphenyl-1,3-thiazole-5-carboxylic acid has pointed towards its utility in the preparation of inhibitors for enzymes like fatty acid synthase (FASN), which are relevant in cancer research. chemicalbook.com This positions this compound as a valuable subject for further investigation, with the potential to contribute to the development of new therapeutic agents and research tools.
Scope and Objectives of Academic Research on this compound
The primary objectives of academic research centered on this compound are multifaceted and aim to thoroughly characterize this compound. Key areas of investigation include:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce high-purity this compound. This involves the detailed analysis of its chemical structure and properties using various spectroscopic and analytical techniques.
Exploration of Chemical Reactivity: Investigating the reactivity of the carboxylic acid and the phenyl-substituted thiazole core to understand its potential for further chemical modifications and the creation of novel derivatives.
Investigation of Biological Activity: Screening the compound for a wide range of potential biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. This often involves in vitro assays against various cell lines and pathogens.
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of analogues to understand how structural modifications influence biological activity. This is a crucial step in optimizing the compound for potential therapeutic applications.
Elucidation of Mechanism of Action: For any observed biological activity, a key objective is to determine the underlying molecular mechanism by which the compound exerts its effects.
Through these focused research efforts, the scientific community aims to unlock the full potential of this compound and its derivatives, paving the way for new discoveries in chemistry and medicine.
Properties
CAS No. |
425392-56-9 |
|---|---|
Molecular Formula |
C16H11NO2S |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
2,5-diphenyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C16H11NO2S/c18-16(19)13-14(11-7-3-1-4-8-11)20-15(17-13)12-9-5-2-6-10-12/h1-10H,(H,18,19) |
InChI Key |
HKKJCAGVFVKYFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for Diphenyl 1,3 Thiazole 4 Carboxylic Acid
Classical Synthetic Approaches to 1,3-Thiazole-4-Carboxylic Acids
The synthesis of the 1,3-thiazole-4-carboxylic acid core has been historically dominated by a few robust and widely adopted methods. These classical approaches form the bedrock upon which more specific and optimized syntheses are built.
The most prominent and enduring method is the Hantzsch thiazole (B1198619) synthesis , first reported by Arthur Hantzsch in 1887. acs.orgwikipedia.org This reaction typically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. dntb.gov.ua To obtain a 4-carboxylic acid derivative, an α-haloester is often employed as the carbonyl component. organic-chemistry.org The mechanism proceeds via a nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Another classical route is the Gabriel synthesis , which involves the cyclization of an acylaminocarbonyl compound using a sulfurizing agent like phosphorus pentasulfide. researchgate.net While versatile, the Hantzsch synthesis has remained a more common and direct route for many thiazole derivatives, including those with carboxylic acid functionalities.
Dedicated Synthetic Pathways for Diphenyl-1,3-Thiazole-4-Carboxylic Acid and Its Derivatives
Achieving the specific substitution pattern of this compound requires a tailored selection of starting materials within the framework of established reaction types.
Condensation Reactions and Cyclization Strategies
The Hantzsch synthesis is readily adapted for producing 2,5-diphenyl-1,3-thiazole-4-carboxylic acid. This is achieved through the condensation of a thiobenzamide (B147508) (providing the 2-phenyl group) with an appropriate α-halo-β-ketoester, such as ethyl 2-chloro-3-oxo-3-phenylpropanoate (which provides the 5-phenyl and 4-carboxylate groups). The subsequent cyclization and dehydration yield the target molecule. researchgate.net
An alternative cyclization strategy begins with pre-formed thioamides. For instance, N-(carboxyacetyl)thiourea derivatives can undergo cyclization under acidic conditions to yield the thiazole core. While this can improve yields, it requires careful control of reaction parameters to prevent side reactions like decarboxylation. Modern transition metal-catalyzed reactions, such as Suzuki-Miyaura coupling, offer another pathway where a pre-formed 5-bromo-1,3-thiazole-4-carboxylic acid can be coupled with phenylboronic acid to introduce the 5-phenyl group with high efficiency. nih.gov
Multicomponent Reactions for Thiazole Scaffold Construction
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, represent a significant advancement in synthetic efficiency. nih.gov For thiazole synthesis, a Hantzsch-type MCR can be employed. This involves the one-pot reaction of a benzaldehyde (B42025), an α-haloketone, and a thiourea (B124793) or thioamide. researchgate.netnih.gov This approach avoids the isolation of intermediates, simplifying the procedure and often reducing waste. The synthesis of 2,4-diphenyl substituted thiazoles has been achieved through the reaction of an α-haloketone, thiourea, and a substituted o-hydroxybenzaldehyde in a one-pot procedure. researchgate.net
Exploration of Green Chemistry Principles in Synthesis
Catalyst Development for Enhanced Selectivity and Yield
A key area of green chemistry is the development of efficient and reusable catalysts. For thiazole synthesis, solid-supported acid catalysts, such as silica-supported tungstosilicic acid, have been successfully used. nih.gov These heterogeneous catalysts can be easily separated from the reaction mixture by simple filtration and reused multiple times without a significant loss of activity, making the process more sustainable. nih.govrsc.org The use of such catalysts in one-pot, multi-component procedures for synthesizing Hantzsch thiazole derivatives has been shown to produce high yields (79%-90%). nih.gov Furthermore, thiazole complexes of metals like Palladium(II) have been developed as powerful catalysts for other organic transformations, highlighting the versatility of thiazole-based compounds in catalysis. acs.org
Solvent-Free and Aqueous Medium Approaches
Eliminating volatile and often toxic organic solvents is a primary goal of green chemistry. mdpi.com Thiazole derivatives have been effectively synthesized under solvent-free conditions, for example, by grinding the reactants together at room temperature. researchgate.netnih.gov This mechanochemical approach can lead to shorter reaction times, enhanced yields, and high selectivity. researchgate.net
The use of water as a reaction medium is another cornerstone of green synthesis. bepls.com The Hantzsch reaction has been successfully carried out in aqueous media, sometimes facilitated by additives like β-cyclodextrin or in aqueous micelles. organic-chemistry.orgresearchgate.netorganic-chemistry.org Additionally, alternative energy sources are being explored to drive these reactions under milder conditions. Ultrasonic irradiation, for instance, has been used to promote the synthesis of Hantzsch thiazole derivatives at room temperature, offering a greener alternative to conventional heating and often leading to shorter reaction times and high yields. wikipedia.orgnih.gov
Synthetic Methodologies Overview
| Method Type | Key Reactants | Conditions | Advantages |
| Classical Hantzsch Synthesis | α-halocarbonyl, Thioamide | Reflux in organic solvent (e.g., ethanol) | Well-established, versatile |
| Multicomponent Reaction (MCR) | Aldehyde, α-haloketone, Thiourea | One-pot, often with catalyst | High efficiency, simplified procedure |
| Catalytic Synthesis | Various thiazole precursors | Reusable solid acid catalyst (e.g., SiW/SiO₂) | Catalyst recyclability, high yields |
| Solvent-Free Synthesis | α-haloketone, Thiourea, Aldehyde | Grinding/Mortar and pestle | Reduced waste, eco-friendly |
| Aqueous/Ultrasonic Synthesis | Various thiazole precursors | Water as solvent, Ultrasonic irradiation | Green solvent, energy efficient, mild conditions |
Stereoselective Synthesis and Diastereomeric Control in Thiazole-4-Carboxylic Acid Formation
The introduction of chirality into the thiazole-4-carboxylic acid scaffold is a critical aspect of developing novel therapeutic agents, as different enantiomers can exhibit markedly different pharmacological activities. A key strategy for achieving stereocontrol in the synthesis of diaryl-thiazole-4-carboxylic acid analogues involves the use of chiral precursors, most notably L-cysteine.
The condensation of L-cysteine with aromatic aldehydes, such as benzaldehyde derivatives, serves as a foundational step in establishing the stereochemistry of the resulting thiazolidine-4-carboxylic acid intermediate. This reaction typically yields a diastereomeric mixture of (2R,4R) and (2S,4R)-2-aryl-thiazolidine-4-carboxylic acids. nanobioletters.comresearchgate.net The ratio of these diastereomers can be influenced by the reaction conditions, including the choice of solvent. For instance, in dimethyl sulfoxide (B87167) (DMSO), the trans-(2S,4R) isomer may be favored, while in deuterated chloroform (B151607) (CDCl₃), the cis-(2R,4R) isomer can be the major product. nanobioletters.com
Further advancements in stereoselective synthesis have explored the concept of "memory of chirality." In this phenomenon, the inherent chirality of a starting material influences the stereochemical outcome of a reaction even after the original stereocenter is temporarily lost. Research has shown that the electrochemical oxidation of chiral thiazolidine-4-carboxylic acid derivatives can proceed with a high degree of stereoselectivity. clockss.org For example, the oxidation of a penicillamine-derived thiazolidine (B150603) has been observed to yield the corresponding product with an enantiomeric excess (ee) as high as 91%. clockss.org This suggests that the chiral information is retained during the formation of a transient carbenium ion intermediate, guiding the approach of the incoming nucleophile. clockss.org
The subsequent aromatization of the chiral thiazolidine-4-carboxylic acid to the corresponding thiazole is a crucial step that must be carefully controlled to prevent racemization. While various oxidation methods can be employed, their impact on the stereochemical integrity at the C4 position needs to be thoroughly evaluated. The table below summarizes the diastereomeric outcomes of the initial condensation reaction under different conditions.
| Reactants | Solvent | Major Diastereomer | Diastereomeric Ratio (cis:trans) | Reference |
|---|---|---|---|---|
| (R)-Cysteine and Salicylaldehyde | Acidified Methanol | cis-(2R,4R) | 1.5:1 | researchgate.net |
| L-cysteine and p-hydroxy benzaldehyde derivative | DMSO | trans-(2S,4R) | Not specified | nanobioletters.com |
| L-cysteine and p-hydroxy benzaldehyde derivative | CDCl₃ | cis-(2R,4R) | Not specified | nanobioletters.com |
Scale-Up Considerations and Process Chemistry for this compound Analogues
The transition from laboratory-scale synthesis to industrial production of this compound and its analogues necessitates a thorough evaluation of process chemistry to ensure efficiency, safety, and cost-effectiveness. The Hantzsch thiazole synthesis, a classical method involving the condensation of an α-haloketone with a thioamide, remains a cornerstone for the construction of the thiazole ring. rsc.orgmdpi.com However, its optimization for large-scale manufacturing requires careful consideration of several factors.
Process Optimization: High-throughput experimentation (HTE) has emerged as a powerful tool for rapidly screening various reaction parameters, including catalysts, solvents, temperatures, and reagent concentrations, to identify optimal conditions for yield and purity. acs.org For instance, in the synthesis of complex heterocyclic pharmaceutical intermediates, HTE has been instrumental in identifying superior catalyst systems that enable scalable and chromatography-free processes. acs.org
Catalyst Selection and Reusability: The choice of catalyst is paramount in green and sustainable process chemistry. For multicomponent reactions leading to thiazole derivatives, the use of reusable solid-supported catalysts, such as silica-supported tungstosilisic acid, has been shown to be effective. mdpi.com These catalysts offer the advantages of easy separation from the reaction mixture and the potential for multiple reaction cycles without significant loss of activity, thereby reducing waste and production costs.
The following table outlines key considerations and potential strategies for the scale-up of diarylthiazole carboxylic acid synthesis.
| Process Parameter | Key Considerations | Potential Optimization Strategies | Reference |
|---|---|---|---|
| Reaction Type | Efficiency, atom economy, number of steps | Multicomponent reactions, one-pot syntheses | mdpi.compharmtech.com |
| Catalyst | Activity, selectivity, cost, reusability | Screening via HTE, use of solid-supported catalysts | mdpi.comacs.org |
| Solvent | Solubility, reaction rate, environmental impact, ease of removal | Use of green solvents, optimization of solvent volume | mdpi.com |
| Purification | Chromatography avoidance, crystallization optimization | Development of chromatography-free workups, salt screening for optimal crystallization | acs.orgnih.gov |
Advanced Structural Elucidation and Conformational Analysis of Diphenyl 1,3 Thiazole 4 Carboxylic Acid
Spectroscopic Characterization Beyond Basic Identification
While basic spectroscopic methods confirm the presence of key functional groups, advanced techniques provide deeper insights into the molecule's stereochemistry, conformation, and electronic environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For diphenyl-1,3-thiazole-4-carboxylic acid, advanced 1D and 2D NMR experiments are essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for probing the molecule's conformational preferences.
The ¹H NMR spectrum is expected to show distinct signals for the protons on the two phenyl rings and the single proton on the thiazole (B1198619) ring. The carboxylic acid proton would likely appear as a broad singlet at a significantly downfield chemical shift. Due to the asymmetric substitution, the protons on each phenyl ring may exhibit complex splitting patterns.
Two-dimensional NMR techniques are indispensable for definitive assignments.
Correlation Spectroscopy (COSY): This experiment would reveal the coupling relationships between adjacent protons (vicinal coupling), confirming the connectivity within each phenyl ring.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton with its directly attached carbon atom, allowing for the assignment of the carbon signals based on the already-assigned proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment is crucial as it shows correlations between protons and carbons over two to three bonds. It would allow for the definitive connection of the phenyl rings and the carboxylic acid group to the correct positions on the thiazole core. For instance, correlations from the phenyl protons to the thiazole carbons would confirm their attachment points.
Conformational analysis can be investigated using the Nuclear Overhauser Effect (NOE), observed in experiments like NOESY. This technique detects through-space interactions between protons that are close to each other, irrespective of their bonding connectivity. NOE data would be critical in determining the preferred rotational orientation (conformation) of the two phenyl rings relative to the plane of the thiazole ring.
Furthermore, the combination of experimental NMR data with quantum-chemical calculations, such as those using Density Functional Theory (DFT) and the Gauge-Independent Atomic Orbital (GIAO) method, represents a state-of-the-art approach. mdpi.com By calculating the theoretical NMR chemical shifts for different possible conformations, a best-fit comparison with experimental data can provide a highly accurate model of the molecule's average structure in solution. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on general principles and data for similar structures. Actual values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 (broad s) | 165.0 - 170.0 |
| Thiazole C2 | - | 168.0 - 172.0 |
| Thiazole C4 | - | 145.0 - 150.0 |
| Thiazole C5 | 8.0 - 8.5 (s) | 115.0 - 120.0 |
| Phenyl H (ortho, meta, para) | 7.2 - 8.2 (m) | 125.0 - 135.0 |
| Phenyl C (ipso) | - | 130.0 - 140.0 |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups and skeletal structure of the molecule. miamioh.edu The spectra for this compound would be characterized by several key vibrational modes.
The carboxylic acid group gives rise to very strong and characteristic bands. A broad O-H stretching band is expected in the FT-IR spectrum, typically in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers common in carboxylic acids. The carbonyl (C=O) stretching vibration will appear as a very intense sharp band, likely between 1680-1710 cm⁻¹.
The aromatic phenyl rings will contribute multiple bands. C-H stretching vibrations typically appear above 3000 cm⁻¹. The characteristic C=C stretching vibrations within the aromatic rings are expected in the 1450-1600 cm⁻¹ region.
The thiazole ring itself has a set of characteristic vibrations, including C=N and C-S stretching modes, which contribute to the unique fingerprint region of the spectrum (below 1500 cm⁻¹). For instance, studies on related benzothiazole (B30560) derivatives show characteristic ring stretching modes in the 1500-1650 cm⁻¹ region. researchgate.net
Table 2: Key Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |
| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Very Strong |
| Aromatic C=C Ring Stretch | 1450 - 1600 | Medium to Strong |
| Thiazole Ring Vibrations (C=N, C=C) | 1300 - 1500 | Medium |
| C-O Stretch / O-H Bend (in-plane) | 1200 - 1440 | Medium |
| C-S Stretch | 600 - 800 | Weak to Medium |
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for unequivocally validating the molecular formula of a compound by measuring its mass with very high precision (typically to four or five decimal places). For this compound (C₁₆H₁₁NO₂S), the calculated monoisotopic mass is 281.0510 Da. An HRMS measurement confirming this exact mass would validate its elemental composition.
Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. In a technique like Electron Ionization (EI) or Electrospray Ionization (ESI) followed by collision-induced dissociation (CID), the molecule breaks apart in a predictable manner. For carboxylic acids, characteristic fragmentation includes the loss of a hydroxyl radical (-OH, M-17), the loss of water (-H₂O, M-18), and the loss of the entire carboxyl group as COOH (M-45) or CO₂ (M-44). libretexts.org The fragmentation of the heterocyclic core can also provide valuable structural clues.
Table 3: Plausible HRMS Fragments for this compound
| Fragment Ion | Proposed Loss | Calculated Exact Mass (Da) |
| [M]⁺ | - | 281.0510 |
| [M-OH]⁺ | Loss of hydroxyl radical | 264.0483 |
| [M-COOH]⁺ | Loss of carboxyl radical | 236.0585 |
| [M-CO₂]⁺ | Decarboxylation | 237.0663 |
| [C₆H₅]⁺ | Phenyl cation | 77.0391 |
X-ray Crystallography and Solid-State Structural Investigations
While NMR provides information about the molecule's structure in solution, X-ray crystallography reveals its precise three-dimensional arrangement in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and the conformation of a molecule as it exists in a crystal lattice.
A single-crystal X-ray diffraction study of this compound would provide an unambiguous depiction of its molecular structure. A key feature anticipated in the solid state is the formation of intermolecular hydrogen bonds. The carboxylic acid groups are highly likely to form centrosymmetric dimers, where the O-H of one molecule hydrogen bonds to the C=O of a neighboring molecule, creating a characteristic R²₂(8) ring motif. nih.govdntb.gov.ua
Table 4: Plausible Crystallographic Data for this compound (Note: Data is hypothetical and based on typical values for similar organic compounds.)
| Parameter | Plausible Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.0 |
| c (Å) | ~16.0 |
| β (°) | ~95 |
| Volume (ų) | ~1340 |
| Z (molecules per unit cell) | 4 |
| Key Intermolecular Interactions | O-H···O hydrogen bonds, C-H···π interactions, π-π stacking |
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. These different forms, or polymorphs, can have different physicochemical properties, such as melting point, solubility, and stability. Given that derivatives of thiazole-4-carboxylic acid and other similar heterocyclic compounds are known to exhibit polymorphism, it is highly probable that this compound could also form multiple polymorphs. nih.govresearchgate.net
The formation of a specific polymorph can be influenced by crystallization conditions such as the choice of solvent, temperature, and rate of cooling. researchgate.net For instance, crystallization from different solvents (e.g., ethanol (B145695) vs. acetone) could yield different crystal packing arrangements due to varying molecule-solvent interactions during nucleation and growth.
Co-crystallization is another important area of solid-state investigation. This involves crystallizing the target molecule (the active pharmaceutical ingredient or API) with a second, benign molecule known as a co-former. By forming co-crystals, it is possible to engineer new solid forms with tailored properties. For this compound, co-crystallization with other molecules capable of hydrogen bonding (e.g., other acids, amides, or pyridines) could be explored to create novel solid phases with improved solubility or stability.
Conformational Landscape Analysis in Solution and Solid States
There is no available published data on the conformational analysis of this compound in either the solid or solution state. To perform such an analysis, researchers would typically employ techniques such as single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of atoms and molecules in the solid state. This would reveal key parameters like bond lengths, bond angles, and the planarity of the thiazole ring relative to the two phenyl groups and the carboxylic acid moiety.
In solution, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy would be required to understand the compound's dynamic conformational behavior. Studies on related heterocyclic carboxylic acids often use a combination of experimental NMR and theoretical Density Functional Theory (DFT) calculations to map the potential energy surface and identify the most stable conformers in different solvents. However, no such studies have been reported for this compound.
Chiroptical Properties and Chirality in Substituted Thiazole-4-Carboxylic Acids
The investigation of chiroptical properties, such as circular dichroism, is contingent on the molecule being chiral. This compound itself is not inherently chiral. For it to exhibit chiroptical properties, a chiral center or element of planar or axial chirality would need to be introduced into its structure.
The synthesis of chiral thiazole-containing compounds is an active area of research, often starting from chiral precursors like amino acids to create optically active molecules. For example, (R)-2-phenyl-4,5-dihydrothiazole-4-carboxamide derivatives have been synthesized and studied. nih.gov These studies focus on the biological activities of the resulting chiral molecules rather than a detailed analysis of their chiroptical properties.
Research into other heterocyclic systems has explored how the introduction of chiral moieties can lead to materials with strong chiroptical responses, which are of interest for applications in materials science and enantioselective sensing. rsc.org However, no such research has been applied to or reported for derivatives of this compound.
Chemical Transformations and Derivatization Strategies for Diphenyl 1,3 Thiazole 4 Carboxylic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group at the 4-position of the thiazole (B1198619) ring is a key handle for introducing diverse functional groups through well-established organic reactions. drugbank.com
Esterification and Amidation Reactions
Esterification: Diphenyl-1,3-thiazole-4-carboxylic acid can be readily converted to its corresponding esters. A common laboratory method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorganic-chemistry.org This method, known as the Steglich esterification, is particularly effective for forming esters with sterically demanding alcohols and proceeds under mild conditions, which helps to avoid potential side reactions. organic-chemistry.orgorganic-chemistry.org The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2). organic-chemistry.org The general mechanism involves the activation of the carboxylic acid by DCC to form a reactive O-acylisourea intermediate, which is then attacked by the alcohol to yield the ester and dicyclohexylurea (DCU) as a byproduct. organic-chemistry.org
Another widely used method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or hydrochloric acid (HCl). libretexts.orgyoutube.com This reaction is an equilibrium process and is typically driven to completion by using an excess of the alcohol. libretexts.org
| Reaction | Reagents and Conditions | Key Features |
| Steglich Esterification | DCC, DMAP, Anhydrous CH2Cl2, Room Temperature | Mild conditions, suitable for sterically hindered alcohols. organic-chemistry.orgorganic-chemistry.org |
| Fischer Esterification | Alcohol, Strong Acid (e.g., H2SO4), Heat | Equilibrium reaction, often requires excess alcohol. libretexts.orgyoutube.com |
Amidation: The synthesis of amides from this compound requires activation of the carboxylic acid to overcome the basicity of the amine, which would otherwise lead to salt formation. libretexts.org Carbodiimides, such as DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are commonly employed as activating agents. These reagents facilitate the formation of an amide bond by reacting with the carboxylic acid to form a reactive intermediate that is then readily attacked by the amine.
Reduction and Decarboxylation Pathways
Reduction: The carboxylic acid moiety can be reduced to the corresponding primary alcohol. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). The resulting alcohol can serve as a precursor for further functionalization.
Decarboxylation: The removal of the carboxylic acid group, known as decarboxylation, can be a challenging transformation for aromatic carboxylic acids. However, under certain conditions, this reaction can be induced. For some heterocyclic carboxylic acids, decarboxylation can occur via a unimolecular decarboxyprotonation mechanism, particularly at certain proton activities (pH ranges). rsc.orgrsc.org The stability of the resulting carbanion or the transition state leading to it plays a crucial role in the feasibility of this reaction. Kinetic studies on related thiazole-5-carboxylic acids have shown that the mechanism can vary depending on the substituents and the reaction conditions. rsc.org In some cases, metal catalysts, such as copper, can facilitate aerobic oxidative decarboxylation. organic-chemistry.org
Functionalization of the Thiazole Ring System
The thiazole ring itself and its phenyl substituents are amenable to various functionalization reactions, allowing for the introduction of a wide array of chemical groups. drugbank.com
Electrophilic Aromatic Substitution on Phenyl Rings
The two phenyl rings attached to the thiazole core can undergo electrophilic aromatic substitution reactions. masterorganicchemistry.com The thiazole ring itself is generally considered an electron-withdrawing group, which deactivates the phenyl rings towards electrophilic attack and directs incoming electrophiles primarily to the meta position. However, the precise outcome of these reactions can be influenced by the reaction conditions and the nature of the electrophile.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). masterorganicchemistry.com
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a halogen source and a Lewis acid catalyst (e.g., FeCl3, FeBr3). masterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid (H2SO4/SO3). masterorganicchemistry.com
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. These reactions may be less efficient due to the deactivating nature of the thiazole ring. masterorganicchemistry.com
The position of substitution on the phenyl rings will also be influenced by the existing substitution pattern. For instance, in a disubstituted benzene (B151609) derivative, the directing effects of both substituents must be considered. youtube.com
Metal-Catalyzed Coupling Reactions for Further Substitution
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of further substituents onto the phenyl rings. acs.org To perform these reactions, a halogen atom (e.g., Br, I) or a triflate group must first be installed on one or both of the phenyl rings via electrophilic aromatic substitution or other methods. This functionalized derivative can then participate in reactions such as:
Suzuki-Miyaura Coupling: Reaction of the aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a versatile method for creating new C-C bonds.
Negishi Coupling: Coupling of an organozinc reagent with the aryl halide, catalyzed by a palladium or nickel complex. acs.org
Heck Reaction: Reaction of the aryl halide with an alkene in the presence of a palladium catalyst and a base.
These coupling reactions offer a high degree of control and functional group tolerance, making them invaluable for the synthesis of complex derivatives. acs.org
Development of Novel Derivatives and Analogs of this compound
The chemical transformations described above have been instrumental in the development of a wide range of novel derivatives and analogs of this compound. researchgate.net By strategically modifying the core structure, researchers can fine-tune the molecule's properties for specific applications.
For example, the synthesis of various ester and amide derivatives can modulate the lipophilicity and bioavailability of the parent compound. The introduction of different substituents on the phenyl rings through electrophilic substitution and cross-coupling reactions can significantly alter the electronic and steric profile of the molecule. acs.org
Synthetic Utility as a Precursor for Complex Molecular Architectures
The strategic importance of this compound lies in its utility as a foundational building block for the development of novel therapeutic agents. The presence of the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, imparts unique physicochemical properties that can facilitate interactions with biological targets. sigmaaldrich.com The phenyl substituents on the thiazole ring contribute to the molecule's lipophilicity and can engage in various non-covalent interactions, while the carboxylic acid at the 4-position serves as a primary site for synthetic elaboration.
One of the most significant applications of this scaffold is in the preparation of Fatty Acid Synthase (FASN) inhibitors, which are valuable for the treatment of cancer and other diseases. rsc.org FASN is a key enzyme in the de novo biosynthesis of fatty acids, and its overexpression in many cancer types makes it an attractive therapeutic target.
The primary strategy for elaborating the this compound core into more complex structures involves the derivatization of the carboxylic acid moiety. This is most commonly achieved through amide bond formation, a robust and well-established reaction in organic synthesis. luxembourg-bio.comresearchgate.net
A general approach to synthesizing amide derivatives involves the activation of the carboxylic acid, followed by coupling with a desired amine. A common method is the conversion of the carboxylic acid to its corresponding acyl chloride, typically using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is a highly reactive intermediate that readily undergoes nucleophilic attack by an amine to form the stable amide bond. mdpi.com This process is often carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction. mdpi.com
The versatility of this approach allows for the introduction of a wide array of substituents by varying the amine coupling partner. This enables the systematic exploration of the chemical space around the diphenylthiazole core to optimize biological activity and pharmacokinetic properties. For instance, the synthesis of novel 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives has been successfully achieved using this strategy, leading to compounds with promising anticancer activity. mdpi.com
Below is a table detailing the types of complex molecular architectures that can be derived from this compound, based on established synthetic transformations for similar thiazole-based compounds.
| Starting Material | Transformation | Reagents and Conditions | Resulting Architecture | Potential Application |
| 2,4-Diphenyl-1,3-thiazole-4-carboxylic acid | Amide Coupling | 1. SOCl₂, reflux2. Substituted amine, Base (e.g., N,N-Diisopropylethylamine), CH₂Cl₂ | 2,4-Diphenyl-1,3-thiazole-4-carboxamides | Fatty Acid Synthase (FASN) Inhibitors for cancer therapy rsc.org |
| 2,4-Diphenyl-1,3-thiazole-4-carboxylic acid | Amide Coupling | HATU, DIPEA, DMF | Substituted Amides | General drug discovery scaffolds |
| 2,4-Diphenyl-1,3-thiazole-4-carboxylic acid | Esterification (Fischer) | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄), Heat | Substituted Esters | Prodrugs, Bioisosteres |
| 2,4-Diphenyl-1,3-thiazole-4-carboxylic acid | Esterification (Steglich) | Alcohol, DCC, DMAP | Substituted Esters | Synthesis of acid-labile esters |
This table presents potential synthetic pathways based on established chemical principles and findings from related thiazole chemistries. Specific reaction conditions may require optimization.
The ability to readily generate a diverse library of amide and ester derivatives from this compound underscores its significant value as a precursor for constructing complex and potentially therapeutic molecules. The modular nature of these synthetic strategies allows for fine-tuning of the molecular properties to achieve desired biological outcomes.
Molecular Interactions and Biological Target Engagement Studies of Diphenyl 1,3 Thiazole 4 Carboxylic Acid and Its Analogs
Mechanistic Investigations of Biological Activities in In Vitro Systems
In vitro studies provide a controlled environment to dissect the specific molecular events through which a compound exerts its effects. These assays are foundational for understanding the compound's potency, selectivity, and mechanism of action at the molecular and cellular levels.
A primary mechanism by which thiazole-based compounds exert their effects is through the inhibition of specific enzymes. Kinetic studies and binding assays are employed to quantify the potency and nature of this inhibition.
Substituted 3,4-diphenyl-1,3-thiazoles have been identified as a novel and potent class of monoamine transporter inhibitors. nih.gov One of the most potent compounds in this series demonstrated high binding affinity for the dopamine transporter with a Kᵢ value of 24 nM and was effective at inhibiting dopamine reuptake with a Kᵢ of 23 nM. nih.gov
Analogs featuring a 1,3,4-thiadiazole core have also shown significant enzyme-inhibiting capabilities. A series of 2,5-diphenyl-1,3,4-thiadiazole hydroxamate derivatives were developed as histone deacetylase (HDAC) inhibitors. researchgate.netnih.gov The most active of these, compound 4j, displayed potent inhibitory activity against HDAC1 with an IC₅₀ value of 15 nM. researchgate.netnih.gov Other thiadiazole derivatives have been investigated as inhibitors of carbonic anhydrase (CA), an enzyme family implicated in several pathologies. A novel spiro-acenaphthylene tethered- nih.govresearchgate.netchemimpex.com-thiadiazole (compound 1) showed selective and potent inhibition of tumor-associated human carbonic anhydrase isoforms hCA IX and hCA XII, with IC₅₀ values of 0.477 µM and 1.933 µM, respectively. nih.gov
Furthermore, thiazole (B1198619) carboxamide derivatives have been evaluated as cyclooxygenase (COX) inhibitors. acs.org One compound in this series, designated 2b, was the most effective against the COX-1 enzyme with an IC₅₀ of 0.239 μM and also showed potent activity against COX-2 with an IC₅₀ value of 0.191 μM. acs.org
| Compound Class | Target Enzyme/Transporter | Inhibition/Binding Value | Value Type |
|---|---|---|---|
| Substituted 3,4-diphenyl-1,3-thiazole | Dopamine Transporter (Binding) | 24 nM | Kᵢ |
| Substituted 3,4-diphenyl-1,3-thiazole | Dopamine Reuptake (Inhibition) | 23 nM | Kᵢ |
| 2,5-diphenyl-1,3,4-thiadiazole hydroxamate (Compound 4j) | HDAC1 | 15 nM | IC₅₀ |
| Spiro-acenaphthylene tethered- nih.govresearchgate.netchemimpex.com-thiadiazole (Compound 1) | hCA IX | 0.477 µM | IC₅₀ |
| Spiro-acenaphthylene tethered- nih.govresearchgate.netchemimpex.com-thiadiazole (Compound 1) | hCA XII | 1.933 µM | IC₅₀ |
| Thiazole carboxamide (Compound 2b) | COX-1 | 0.239 µM | IC₅₀ |
| Thiazole carboxamide (Compound 2b) | COX-2 | 0.191 µM | IC₅₀ |
Beyond enzyme inhibition, thiazole analogs and related heterocyclic compounds can modulate cellular signaling by binding to specific receptors. Radioligand binding assays are a common method to determine the affinity of a compound for a receptor.
Novel diphenyl-1,3,4-oxadiazole derivatives, which are structural analogs of the thiazole series, have been designed and evaluated as ligands for the benzodiazepine (BZD) binding site of the GABA-A receptor. nih.govresearchgate.net The affinity of these compounds for BZD receptors was investigated in vitro using the radioligand [³H]-flumazenil. nih.gov Among the synthesized compounds, two derivatives, 7i and 7j, were identified as the most potent, exhibiting IC₅₀ values of 1.54 nM and 1.66 nM, respectively. nih.gov
In addition to agonist activity, other related carboxylic acid derivatives have been profiled as receptor antagonists. For instance, an isoxazole-4-carboxylic acid derivative was identified as a potent and selective histamine H₃ receptor (H₃R) antagonist/inverse agonist. nih.govresearchgate.net Lead optimization efforts focused on improving H₃R affinity and physicochemical properties led to the discovery of a compound with high potency and central nervous system penetration. nih.gov Such profiling is essential to characterize the functional consequences of receptor binding, distinguishing between compounds that activate (agonists), block (antagonists), or reduce the basal activity (inverse agonists) of a receptor.
| Compound Class | Target Receptor | Binding Value | Value Type |
|---|---|---|---|
| Diphenyl-1,3,4-oxadiazole (Compound 7i) | Benzodiazepine (BZD) Receptor | 1.54 nM | IC₅₀ |
| Diphenyl-1,3,4-oxadiazole (Compound 7j) | Benzodiazepine (BZD) Receptor | 1.66 nM | IC₅₀ |
To bridge the gap between molecular interactions and physiological outcomes, cellular assays are used to confirm that target engagement in a cell-based system leads to the modulation of a specific signaling pathway.
The 2,5-diphenyl-1,3,4-thiadiazole hydroxamate derivative (compound 4j), identified as a potent HDAC1 inhibitor, was further studied in cellular assays. researchgate.netnih.gov Western blot analysis in HCT116 and MC38 cancer cell lines confirmed its mechanism of action, showing that the compound could enhance the acetylation of histone H3 and α-tubulin. researchgate.netnih.gov This increase in acetylation is a direct downstream consequence of HDAC inhibition. Furthermore, the compound was shown to promote the activation of caspase 3, indicating the induction of apoptosis. researchgate.netnih.gov
Similarly, the anticancer effects of the spiro- nih.govresearchgate.netchemimpex.com-thiadiazole compound (compound 1) were investigated in renal cancer cells (RXF393). nih.gov Cell cycle studies revealed that the compound caused cell cycle arrest in the G1 phase. Apoptosis experiments confirmed a significant induction of both early and late apoptosis, as well as necrosis. nih.gov
In a different context, the thiazole-4-carboxylic acid derivative ITE (1′H-Indole-3′-Carbonyl-Thiazole-4-Carboxylic Acid Methyl Ester) was found to modulate cell migration pathways. scienceopen.com As an agonist of the aryl hydrocarbon receptor (AHR), ITE was shown to block glioma cell migration. Mechanistic studies revealed that this effect was mediated by the downregulation of MYH9, a component of nonmuscle myosin IIA, thereby inhibiting cytoskeletal contraction and cell polarization. scienceopen.com
These studies exemplify how cellular assays are critical for validating that the inhibition of a specific enzyme or binding to a receptor translates into a measurable downstream biological effect, thereby confirming the compound's proposed mechanism of action.
Identification and Validation of Molecular Targets
While some compounds are designed with a specific target in mind, others are discovered through phenotypic screening, where a compound shows a desirable effect on cells or an organism without prior knowledge of its direct molecular target. In such cases, target deconvolution is a critical step to understand the mechanism of action.
Target deconvolution is the process of identifying the specific molecular targets to which a bioactive compound binds. nih.gov A variety of advanced strategies can be employed for this purpose.
Affinity-Based Methods: These techniques often involve chemically modifying the compound to create a probe. This probe might include a photoreactive group (e.g., benzophenone, diazirine) that can be activated to form a covalent bond with the target protein upon binding, and a reporter group (e.g., biotin) for subsequent isolation and identification via mass spectrometry. nih.gov
Label-Free Techniques: To avoid potential issues with chemical modification altering the compound's binding properties, label-free methods have been developed. These strategies rely on detecting changes in the thermodynamic stability of a protein when it binds to a ligand. nih.gov Techniques like the Drug Affinity Responsive Target Stability (DARTS) assay and Stability of Proteins from Rates of Oxidation (SPROX) measure a protein's resistance to proteolysis or oxidation, which increases upon ligand binding. nih.gov
Thermal Proteome Profiling (TPP): This is a powerful, high-throughput method that measures changes in the thermal stability of thousands of proteins in response to drug treatment. nih.gov The principle is that a protein's melting point increases when a ligand is bound. By comparing the protein melt curves in treated versus untreated cells, direct targets and downstream effectors can be identified on a proteome-wide scale. nih.gov A matrix-augmented pooling strategy (MAPS) has been developed to increase the throughput of TPP, allowing for the concurrent testing of multiple drugs across different cell lines. nih.gov
These strategies are essential for validating intended targets and for discovering novel targets or off-targets, which can explain a compound's full biological activity profile.
Once a target has been identified, biophysical methods are used to characterize the binding interaction in detail. These techniques provide quantitative data on binding affinity, thermodynamics, and the specific structural interactions between the ligand and its target protein.
Molecular Docking and Simulation: In silico methods are frequently used to predict and analyze the binding mode of a ligand within the active site of its target. Molecular docking experiments were used to confirm the strong binding affinity of the spiro- nih.govresearchgate.netchemimpex.com-thiadiazole compound 1 to the active sites of hCA IX and XII, highlighting key interactions with zinc-binding groups and hydrophobic residues. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to understand the dynamic behavior of the ligand-protein complex over time. These simulations provide insights into the stability of the binding pose and the specific interactions that maintain the complex. researchgate.net For the 2,5-diphenyl-1,3,4-thiadiazole HDAC inhibitors, MD simulations were used to elucidate the behavior of the HDAC1 enzyme upon inhibitor binding and to assess the stability of the interactions throughout the simulation. researchgate.net
These computational approaches, often complemented by experimental techniques like X-ray crystallography or NMR spectroscopy, are vital for a detailed structural understanding of how diphenyl-1,3-thiazole-4-carboxylic acid and its analogs engage with their molecular targets, which is critical for structure-based drug design and optimization.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The exploration of this compound and its derivatives has revealed a scaffold with significant therapeutic potential. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. By systematically modifying the chemical structure of these thiazole derivatives, researchers can decipher the molecular features essential for their biological activity.
Systematic structural modifications of the this compound core have been investigated to understand their effects on biological potency and selectivity. Key areas of modification typically include the phenyl rings at the C2 and C4 positions, the carboxylic acid group at the C4 position, and substitutions on the thiazole ring itself.
Studies on related thiazole structures have demonstrated that the nature and position of substituents on the aryl rings play a pivotal role in modulating activity. For instance, in a series of 4-benzyl-1,3-thiazole derivatives designed as anti-inflammatory agents, the type of side chain at the second position of the thiazole scaffold was critical. The biological activity for two designed series showed that the carbalkoxy amino series was more potent than the phenyl amino series researchgate.net.
Furthermore, research on thiazole and thiadiazole analogues as adenosine A3 receptor antagonists showed that substitutions with 4-methoxyphenyl and aliphatic acyl groups significantly enhanced both affinity and selectivity nih.gov. In another study on 1,3-thiazole derivatives, it was found that for cholinesterase inhibition, a 1,3-thiazole-2-amino linker with a flexible benzyl-type substituent was preferred for selectivity . The introduction of bulky and hydrophobic side chains on thiazole-containing small molecules has also been shown to enhance their ability to induce cell differentiation, suggesting that steric factors can be as important as electronic properties nih.gov.
The carboxylic acid moiety is another critical site for modification. Its acidic nature can influence pharmacokinetic properties such as cell permeability. In some cases, replacing the carboxylic acid with bioisosteres or masking it as an ester prodrug has been shown to improve cellular penetration and subsequent target engagement nih.gov.
| Derivative Class | Modification Site | Structural Change | Impact on Activity | Reference |
| 4-Benzyl-1,3-thiazoles | Position 2 Side Chain | Carbalkoxy amino vs. Phenyl amino | Carbalkoxy amino series showed greater anti-inflammatory activity. | researchgate.net |
| Thiazole/Thiadiazole Analogues | Acyl Group | Addition of 4-methoxyphenyl & aliphatic acyl groups | Enhanced affinity and selectivity for human adenosine A3 receptors. | nih.gov |
| 2,4-Disubstituted Thiazoles | Side Chain | Introduction of longer, bulkier hydrophobic chains | Enhanced ability to mediate cell differentiation. | nih.gov |
| Carboxylic Acid Derivatives | Carboxylic Acid Group | Masking as an ester prodrug | Improved cell penetration and target engagement. | nih.gov |
Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For this compound derivatives, pharmacophore models have been developed based on their interactions with various biological targets.
A study on substituted 3,4-diphenyl-1,3-thiazoles identified them as potent monoamine transporter inhibitors through a 3-D pharmacophore search, highlighting the importance of the diphenyl-thiazole scaffold for this class of activity nih.gov. For thiazole derivatives with anti-inflammatory properties, a three-point pharmacophore has been proposed, which evolved from a lead-based drug design strategy. This model suggests specific spatial arrangements of features that are critical for interacting with enzymes in the inflammatory cascade researchgate.net.
Commonly identified key structural features for the activity of thiazole and related heterocyclic derivatives include:
Aromatic Rings: The phenyl groups often engage in π-π stacking or hydrophobic interactions within the target's binding site. Their substitution pattern can fine-tune these interactions.
Hydrogen Bond Acceptors/Donors: The nitrogen and sulfur atoms of the thiazole ring, as well as the oxygen atoms of the carboxylic acid group, can act as crucial hydrogen bond acceptors. The carboxylic acid can also serve as a hydrogen bond donor. These interactions are often essential for anchoring the molecule in the correct orientation within the active site of an enzyme or receptor.
Hydrophobic Regions: Bulky substituents or aliphatic chains can interact with hydrophobic pockets in the target protein, contributing to binding affinity nih.gov.
For example, a pharmacophore model developed for COX-2 inhibitors based on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives identified two aromatic rings and one hydrogen bond acceptor as the key chemical features nih.gov. Such models provide a rational basis for designing new derivatives with improved potency and selectivity.
Emerging Biological Activities and Potential Modulatory Roles (e.g., antimicrobial, anti-inflammatory, anticancer activities without clinical data)
The this compound scaffold and its analogues have been investigated for a variety of biological activities, demonstrating their versatility as potential therapeutic agents. These studies are preclinical and have been conducted in in vitro settings.
Antimicrobial Activity: Thiazole derivatives are recognized for their broad-spectrum antimicrobial properties. Various studies have synthesized and evaluated new 1,3-thiazole derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal strains nih.govdergipark.org.tr. For instance, certain benzo[d]thiazole derivatives showed promising antibacterial activity at concentrations of 50–75 μg/mL against strains like methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli nih.gov. The antimicrobial potential is often linked to the specific substitutions on the core structure, which can influence the molecule's ability to penetrate microbial cell walls or inhibit essential enzymes mdpi.comnih.gov. Studies on 1,3-thiazolidin-4-one derivatives derived from carboxylic acid hydrazides also confirmed their in vitro antibacterial and antifungal activities researchgate.net.
Anti-inflammatory Activity: The thiazole nucleus is a common feature in many compounds developed for their anti-inflammatory effects. These derivatives often target key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2) researchgate.net. Research on 2,5-disubstituted-1,3,4-oxadiazole derivatives, a related heterocyclic system, has shown significant anti-inflammatory potential by reducing markers like nitric oxide and COX-2 mdpi.com. Similarly, imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivatives have demonstrated potent anti-inflammatory activity in preclinical models, with some compounds showing efficacy comparable or superior to the standard drug diclofenac, and molecular docking studies have confirmed their interaction with COX enzymes nih.gov. The presence of the carboxylic acid group can be a key feature for COX inhibition, although some research aims to develop non-acidic derivatives to reduce gastrointestinal side effects ejbps.com.
Anticancer Activity: A significant body of research has focused on the anticancer potential of thiazole and thiadiazole derivatives nih.govresearchgate.net. These compounds have shown cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), renal (RXF393), and colon (HT29) cancer cells mdpi.commdpi.commdpi.comnih.gov. The mechanisms of action are varied, with some derivatives inhibiting specific enzymes like protein kinases or carbonic anhydrases, while others induce apoptosis (programmed cell death) mdpi.commdpi.com. For example, a novel spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivative showed potent anticancer activity against a renal cancer cell line (RXF393) with an IC₅₀ value of 7.01 µM and was found to induce apoptosis mdpi.com. The substitution patterns on the phenyl rings are often critical, with groups like trifluoromethyl or methoxy influencing the cytotoxic potency nih.govmdpi.com.
| Biological Activity | Derivative Class | Tested On | Key Findings | Reference |
| Antimicrobial | Benzo[d]thiazole derivatives | MRSA, E. coli, A. niger | Significant activity at 50-75 μg/mL. | nih.gov |
| Antimicrobial | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives | Gram-positive bacteria | A derivative with a 5-nitro-2-furoyl moiety was most active (MIC = 1.95–15.62 µg/mL). | mdpi.com |
| Anti-inflammatory | Imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivatives | Carrageenan-induced rat paw edema | One compound showed better activity than diclofenac; confirmed COX-2 inhibition via docking. | nih.gov |
| Anticancer | 2-phenyl-thiazole derivatives | MCF-7 (breast) & HepG2 (liver) cancer cells | A derivative (4c) was the most active with IC₅₀ values of 2.57 µM (MCF-7) and 7.26 µM (HepG2). | mdpi.com |
| Anticancer | 2,5-disubstituted-1,3,4-thiadiazole derivatives | MCF-7 & MDA-MB-231 (breast) cancer cells | A derivative with a 2-trifluoromethylphenylamino group showed the strongest activity (IC₅₀ ≈ 50 µM). | mdpi.com |
| Anticancer | Spiro-1,3,4-thiadiazole-2-carboxamide derivative | RXF393 (renal) & HT29 (colon) cancer cells | Potent activity with IC₅₀ values of 7.01 µM (RXF393) and 24.3 µM (HT29). | mdpi.com |
Computational Chemistry and Theoretical Modeling of Diphenyl 1,3 Thiazole 4 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic behavior and reactivity of diphenyl-1,3-thiazole-4-carboxylic acid. These theoretical approaches offer a detailed view of the molecule's quantum mechanical properties.
Density Functional Theory (DFT) is a widely used computational method to study the electronic properties of molecules. For thiazole (B1198619) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP) maps, generated through DFT, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis reveals details about intramolecular charge transfer and the stability arising from electron delocalization. researchgate.net Global reactivity descriptors, which provide a quantitative measure of reactivity, can be calculated from the HOMO and LUMO energies.
Table 1: Calculated Molecular Properties of Thiazole Derivatives from DFT Studies. This table is illustrative and compiles data from various thiazole derivative studies to show typical calculated parameters.
| Parameter | Description | Typical Calculated Value Range |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.0 to -7.0 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.5 to -2.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net | 4.0 to 5.0 eV researchgate.net |
| Dipole Moment (µ) | Measure of the net molecular polarity. | 2.0 to 5.0 Debye |
| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | 6.0 to 7.0 eV |
| Electron Affinity (A) | The energy released when an electron is added to the molecule. | 1.5 to 2.5 eV |
Note: The exact values for this compound would require a specific DFT calculation.
The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape. Conformational analysis of the thiazole-carboxylic acid scaffold is performed to identify the most stable conformers. dergipark.org.tr By systematically rotating the rotatable bonds, such as the one connecting the carboxylic acid group to the thiazole ring, a potential energy surface can be mapped. dergipark.org.tr
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in understanding the potential biological activity of compounds like this compound.
Molecular docking simulations are used to investigate how this compound and its derivatives might interact with the active sites of biological targets, such as enzymes or receptors. For instance, thiazole derivatives have been docked into the active sites of proteins like tyrosinase and tubulin to predict their inhibitory potential. nih.govnih.gov
These simulations can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. nih.govresearchgate.net The thiazole ring itself can participate in hydrogen bonding and π-π interactions, which are crucial for binding to macromolecules. The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the phenyl rings can engage in hydrophobic and π-stacking interactions.
The insights gained from molecular docking are pivotal for the rational design of new, more potent derivatives. By analyzing the simulated binding mode of the parent compound, researchers can identify opportunities for structural modification to enhance binding affinity and selectivity. nih.gov
For example, if a docking study reveals an unoccupied hydrophobic pocket in the active site, a derivative can be designed with an additional hydrophobic group to fill that space, potentially increasing binding strength. Similarly, functional groups can be added or modified to form new hydrogen bonds with key residues. This structure-based drug design approach has been applied to various thiazole-containing compounds to improve their activity as enzyme inhibitors or anticancer agents. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.
For thiazole derivatives, QSAR models have been developed to predict their antimicrobial or anticancer activities. researchgate.netnih.govimist.ma These models are built by calculating a set of molecular descriptors (e.g., topological, electronic, geometric, and physicochemical properties) for a series of related compounds with known activities. Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to create a mathematical equation that correlates these descriptors with the observed biological activity. imist.ma
A successful QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. imist.ma Key descriptors in QSAR studies on thiazoles have included parameters like the molecular connectivity index and Kier's shape index, which relate to the molecule's size, shape, and branching. researchgate.net
Development of Predictive Models for Biological Activity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. nih.gov For thiazole derivatives, which are known for a wide range of biological activities including antimicrobial and anticancer effects, QSAR models are crucial for rationally designing new, more potent compounds. globalresearchonline.netmdpi.comnih.gov
A QSAR model is a mathematical equation that relates the chemical structure of a series of compounds to their biological activity. nih.gov The development of such a model for this compound and its analogs would involve synthesizing a library of related compounds and evaluating their biological activity (e.g., as enzyme inhibitors or receptor antagonists). This experimental data is then correlated with calculated molecular descriptors.
The goal is to create a statistically robust model that can accurately predict the activity of new, unsynthesized derivatives. nih.gov This approach significantly reduces the time and cost associated with the random screening of compounds, allowing researchers to focus on synthesizing molecules with the highest predicted potency. For instance, 2D and 3D QSAR models have been successfully developed for thiazolidine-4-carboxylic acid derivatives as inhibitors of the influenza virus neuraminidase, demonstrating the influence of steric and electrostatic properties on their inhibitory activity. nih.govresearchgate.net
Identification of Descriptors Correlating with Activity
The predictive power of a QSAR model depends entirely on the selection of appropriate molecular descriptors. researchgate.net These descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties. For thiazole derivatives, a range of descriptors has been shown to correlate with biological activity. researchgate.netnih.gov These can be broadly categorized as electronic, steric, hydrophobic, and topological.
Electronic Descriptors: These describe the electronic aspects of the molecule, such as charge distribution and orbital energies. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for example, are crucial for understanding chemical reactivity. capes.gov.br
Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, volume, and surface area are fundamental. More complex descriptors like those derived from 3D-QSAR methods (e.g., CoMFA and CoMSIA) define steric bulk at specific points in space. nih.gov
Hydrophobic Descriptors: The logarithm of the partition coefficient (LogP) is the most common hydrophobic descriptor, indicating how a molecule distributes itself between an oily and an aqueous phase. This is critical for drug absorption and transport. nih.gov
Topological Descriptors: These are numerical representations of molecular branching and connectivity.
The table below details some of the key molecular descriptors used in developing predictive models for thiazole-based compounds. The successful identification of these descriptors allows for the fine-tuning of the this compound structure to enhance a desired biological effect.
| Descriptor Category | Specific Descriptor | Significance in Biological Activity |
| Thermodynamic | LogP (Octanol-Water Partition Coefficient) | Indicates the hydrophobicity of the molecule, affecting membrane permeability and transport. nih.gov |
| Structural | Molecular Weight (MW) | Influences absorption and distribution; often constrained by Lipinski's Rule of Five. nih.gov |
| Number of Rotatable Bonds (nRotB) | Relates to conformational flexibility, which can impact receptor binding. nih.gov | |
| Polar Surface Area (PSA) | Estimates the surface area of polar atoms, affecting cell membrane penetration. nih.gov | |
| Electronic | HOMO/LUMO Energies | The energy gap between the Highest Occupied and Lowest Unoccupied Molecular Orbitals relates to chemical reactivity and stability. capes.gov.br |
| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. | |
| Hydrogen Bonding | Number of H-bond Donors/Acceptors | Crucial for specific interactions with biological targets like proteins and nucleic acids. nih.gov |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While QSAR provides static pictures of molecular properties, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. nih.gov For a molecule like this compound, which has several rotatable bonds (connecting the phenyl rings to the thiazole core and the carboxylic acid group), MD simulations are invaluable for exploring its conformational landscape. nih.gov
The simulation tracks the movements of every atom in the system over a period, governed by a force field that describes the intramolecular and intermolecular forces. This allows researchers to observe how the molecule flexes, rotates, and interacts with its environment. The conformational flexibility, particularly the relative orientation of the two phenyl rings and the planarity of the carboxylic acid group, can significantly influence how the molecule fits into a receptor's binding pocket. dergipark.org.tr
Furthermore, MD simulations explicitly model the effect of the solvent, which is crucial for biological systems. nih.gov The presence of water molecules can stabilize or destabilize certain conformations through hydrogen bonding and other electrostatic interactions. researchgate.net Studies on similar carboxylic acids have shown that the conformational preference (e.g., syn vs. anti conformation of the carboxylic acid proton) can differ between the gas phase and an aqueous solution, with the solvent playing a key role in stabilizing specific forms. nih.gov Understanding these solvent effects is critical for accurately predicting the biologically relevant conformation of this compound. researchgate.net
Computational Approaches to Spectroscopic Data Interpretation
Computational methods, especially Density Functional Theory (DFT), are powerful tools for predicting and interpreting spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netacs.orgyoutube.com These techniques are essential for confirming the structure and purity of newly synthesized compounds like this compound.
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. researchgate.net By comparing the calculated spectrum with the experimental one, researchers can assign specific peaks to the vibrations of particular functional groups (e.g., the C=O stretch of the carboxylic acid, C=N stretch of the thiazole ring, or C-H vibrations of the phenyl rings). capes.gov.brnih.gov Discrepancies between theoretical (calculated in a vacuum) and experimental (often in a solid or solution phase) spectra can often be explained by intermolecular interactions, such as hydrogen bonding. researchgate.net
Similarly, DFT can accurately predict the chemical shifts of ¹H and ¹³C atoms in an NMR spectrum. acs.org This is particularly useful for complex molecules where spectral overlap can make manual assignment difficult. The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. youtube.com The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). acs.org The agreement between calculated and experimental chemical shifts provides strong evidence for the proposed chemical structure. researchgate.net
The table below shows a representative comparison of experimental versus DFT-calculated vibrational frequencies for a related carboxylic acid, illustrating the typical accuracy of such methods.
| Functional Group Vibration | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | ~3106 | ~3776 |
| C-H Stretch (Aromatic) | ~3050 | ~3031 |
| C=O Stretch (Carboxylic Acid) | ~1671 | ~1710 |
| C=N Stretch (Thiazole Ring) | ~1630 | ~1620 |
| C=C Stretch (Aromatic) | ~1580 | ~1590 |
| Note: Data is illustrative and based on typical values for similar structures. The discrepancy in the O-H stretch is due to strong intermolecular hydrogen bonding in the experimental solid state, which is not accounted for in standard gas-phase calculations. researchgate.net |
Advanced Materials Science and Other Non Biological Applications of Diphenyl 1,3 Thiazole 4 Carboxylic Acid
Applications in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The rational design of organic ligands is fundamental to the development of coordination polymers and Metal-Organic Frameworks (MOFs). Thiazole-4-carboxylic acids, in general, are recognized as valuable ligands due to the presence of both nitrogen and oxygen donor atoms, which can lead to diverse coordination modes with metal ions. mdpi.com For instance, derivatives of thiazole-2- and thiazole-4-carboxylic acids are known to form complexes with lanthanide ions, acting as sensitizers for the photoluminescence of the metal centers. mdpi.com
Ligand Design for Metal Complexation
In principle, diphenyl-1,3-thiazole-4-carboxylic acid possesses the necessary structural features to act as a versatile ligand. The carboxylic acid group provides a primary site for coordination with metal centers, while the nitrogen atom of the thiazole (B1198619) ring offers an additional coordination site. The two phenyl groups can influence the steric and electronic properties of the resulting metal complexes, potentially leading to unique structural and functional outcomes. However, specific studies detailing the coordination behavior, preferred binding modes, or the design principles for employing this particular compound in metal complexation are not documented.
Synthesis and Characterization of this compound-Based MOFs
The synthesis of MOFs typically involves the solvothermal reaction between a metal salt and a multitopic organic linker. While numerous MOFs have been constructed using various thiazole-containing ligands, including the highly luminescent thiazolo[5,4-d]thiazole (B1587360) core, there are no specific reports on the successful synthesis and characterization of MOFs using this compound as the primary building block. mdpi.com The exploration of its potential to form stable, porous frameworks remains an open area for research.
Exploration as a Component in Polymer Science and Functional Materials
Thiazole-containing molecules are often incorporated into polymers to enhance their thermal stability, conductivity, or optical properties. For example, a related compound, 4-phenyl-1,3-thiazole-2-carboxylic acid, has been noted for its potential use in polymers and coatings to improve durability and environmental resistance. chemimpex.com Similarly, polymers containing the thiazolothiazole moiety have been developed for applications in solid-state lighting. rsc.org
Despite these precedents, there is no available research describing the incorporation of this compound into polymeric structures. Its potential role as a monomer in polycondensation or as a functional pendant group to modify the properties of existing polymers has not been investigated.
Role in Analytical Chemistry as a Reagent or Sensing Probe
The inherent fluorescence of many heterocyclic compounds makes them attractive candidates for chemical sensors. Luminescent MOFs based on thiazole and thiadiazole ligands have been explored for their ability to detect various analytes. mdpi.com The fluorescence of such materials can be quenched or enhanced upon interaction with specific molecules, providing a basis for a sensing mechanism.
A gas chromatography-mass spectrometry (GC-MS) based method has been developed for the identification and quantification of a different compound, 1,3-thiazinane-4-carboxylic acid, in urine samples. mdpi.com This highlights the utility of analytical techniques for thiazole-related structures in complex matrices. However, no studies have been published that utilize this compound as an analytical reagent, a titrant, or as a fluorescent probe for the detection of ions or molecules.
Photophysical Properties and Optoelectronic Applications
The photophysical properties of the thiazole core are well-established, forming the basis for natural bioluminescence (e.g., luciferin) and various synthetic fluorescent dyes. The emission characteristics of thiazole derivatives can be tuned by altering the substituents on the heterocyclic ring. researchgate.net For instance, studies on thiazolothiazole derivatives have demonstrated that their fluorescence can span the entire visible spectrum, making them suitable for solid-state photonic devices. rsc.org
A comprehensive analysis of the specific photophysical properties of this compound, including its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime, has not been reported. Consequently, no data is available to compile for this compound, and its potential for use in optoelectronic applications such as organic light-emitting diodes (OLEDs) or solar cells remains unevaluated.
Future Research Directions and Unresolved Challenges in Diphenyl 1,3 Thiazole 4 Carboxylic Acid Research
Emerging Methodologies for Synthesis and Functionalization
The synthesis of the thiazole (B1198619) ring is a well-documented area of organic chemistry, yet the quest for more efficient, versatile, and environmentally benign methods continues. benthamdirect.comingentaconnect.com Historically, the Hantzsch thiazole synthesis has been a classical and widely used method. nih.govjpionline.org However, recent advancements are paving the way for novel synthetic strategies applicable to diphenyl-1,3-thiazole-4-carboxylic acid.
Emerging trends include the development of one-pot synthesis protocols and the use of solid-phase supports, which can streamline the production of thiazole derivatives. researchgate.netnih.gov These methods offer advantages in terms of yield, purity, and reduced reaction times. Furthermore, there is a growing emphasis on "green chemistry" approaches, which utilize less hazardous reagents and solvents to minimize environmental impact. benthamdirect.comresearchgate.net Future research could focus on adapting these modern techniques for the efficient synthesis of a diverse library of this compound analogs. Functionalization at various positions on the thiazole and phenyl rings is crucial for modulating the compound's physicochemical properties and biological activity. nih.gov The development of selective C-H activation and cross-coupling reactions for thiazole scaffolds represents a promising avenue for creating novel derivatives with enhanced potency and specificity. nih.gov
Opportunities for Further Elucidation of Molecular Mechanisms in Biological Systems
While thiazole derivatives are known to exhibit a wide range of biological activities—including anticancer, anti-inflammatory, and antimicrobial effects—the precise molecular mechanisms of action for many, including this compound, remain to be fully elucidated. nih.govijpsjournal.comresearchgate.net Thiazole-based compounds have been identified as inhibitors of various biological targets implicated in cancer, such as protein kinases (e.g., EGFR, VEGFR-2), tubulin, and enzymes like cyclooxygenases (COXs). frontiersin.orgmdpi.comnih.govnih.gov
A significant opportunity lies in conducting comprehensive studies to identify the specific cellular targets of this compound. For instance, investigations into its potential as a dual inhibitor of EGFR and VEGFR-2, similar to other thiazole derivatives, could reveal its utility in oncology. nih.gov Molecular docking studies have successfully predicted the binding of thiazole compounds to the active sites of enzymes like Rho family GTPases and topoisomerase II, suggesting that similar in silico and subsequent in vitro assays could uncover the mechanisms for this specific compound. nih.govnih.gov Elucidating these pathways is critical for rational drug design and for understanding the compound's potential therapeutic applications and selectivity.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govmdpi.com These computational tools can analyze vast datasets to identify patterns and predict the biological activity of novel compounds, thereby accelerating the design-synthesize-test cycle. exlibrisgroup.com For this compound, AI and ML can be leveraged in several key areas.
Quantitative Structure-Activity Relationship (QSAR) models, built using ML algorithms, can predict how modifications to the chemical structure will impact biological efficacy. nih.gov Such models have been successfully applied to thiazole derivatives to predict their anticancer activity. nih.gov Hierarchical virtual screening and molecular dynamics simulations can be employed to screen large libraries of virtual compounds based on the this compound scaffold against various biological targets, identifying the most promising candidates for synthesis and experimental testing. nih.gov These in silico techniques, including MM-GBSA calculations, can provide detailed insights into binding affinities and interaction modes, guiding the development of derivatives with improved pharmacological profiles. mdpi.com The use of AI can significantly reduce the time and cost associated with identifying lead compounds and optimizing their properties. mdpi.com
Challenges in Translating In Vitro Findings to Broader Preclinical Research Contexts
A significant hurdle in drug development is the "valley of death"—the gap between promising preclinical findings and successful clinical application. d-nb.info Many compounds that show high efficacy in in vitro assays fail in later stages due to a lack of in vivo effectiveness or unforeseen toxicity. This challenge is particularly relevant for carrier-mediated agents and novel chemical entities like derivatives of this compound. nih.gov
The translation of in vitro results is often hampered by the limitations of preclinical models. d-nb.infofrontiersin.org Animal models, while essential, may not accurately recapitulate human physiology and disease, leading to poor prediction of a drug's pharmacokinetics (PK) and pharmacodynamics (PD) in humans. nih.gov For anticancer agents, the complex interplay between the compound, the tumor microenvironment, and the host immune system is difficult to model accurately in preclinical settings. nih.gov A lack of "robustness" in preclinical experiments, where compounds are often tested under a narrow set of conditions, can also lead to failures in more complex biological systems. nih.gov Overcoming these challenges requires the development of more predictive preclinical models and a deeper understanding of the compound's metabolic fate, potential off-target effects, and long-term toxicity.
Potential for Novel Applications Beyond Current Understanding
The inherent versatility of the thiazole scaffold suggests that the potential applications of this compound may extend beyond its currently investigated biological activities. nih.govresearchgate.net The unique electronic and structural properties of thiazoles have led to their use in fields outside of medicine.
For example, certain thiazole-containing compounds are used as fluorescent dyes and semiconducting polymers in materials science. lifechemicals.com Thiazole derivatives have also found applications in cosmetics and as anti-aging agents. nih.govmedmedchem.com Research into this compound could therefore explore its potential as a novel material, a biological probe for cellular imaging, or as a therapeutic agent for a wider range of diseases. Its antioxidant properties, a common feature among thiazole derivatives, could suggest utility in treating conditions associated with oxidative stress, such as neurodegenerative diseases. medmedchem.com The broad spectrum of activities reported for the thiazole class, from antidiabetic to antiparasitic, indicates that a comprehensive screening of this compound against diverse biological targets could uncover entirely new and unexpected therapeutic opportunities. globalresearchonline.netnih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for diphenyl-1,3-thiazole-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of precursors like substituted benzaldehydes with thiourea or thiosemicarbazide derivatives. For example, 4-chlorobenzaldehyde reacts with thiosemicarbazide to form a thiosemicarbazone intermediate, which undergoes cyclization using phosphorus oxychloride (POCl₃) to yield the thiazole core . For diphenyl derivatives, replacing chlorophenyl with phenyl groups and optimizing dehydrating agents (e.g., POCl₃ vs. H₂SO₄) can improve yields. Purification via recrystallization (ethanol/water) or column chromatography is recommended .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., phenyl groups at C2 and C5 of the thiazole ring). Carboxylic acid protons typically appear as broad peaks at δ 12–14 ppm .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>97%). Mobile phases often use acetonitrile/water with 0.1% trifluoroacetic acid .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₁NO₂S: calculated 270.0592) .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Dissolve the compound in buffers (pH 1–13) and monitor degradation via HPLC over 24–72 hours. Thiazole rings are generally stable in acidic conditions but may hydrolyze in strong bases .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >200°C for thiazole-carboxylic acids) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituent electronegativity, steric effects). For example:
- Chlorine vs. Methyl Substituents : 4-Chlorophenyl analogs show higher enzyme inhibition (IC₅₀ = 2.1 µM) than methylated derivatives (IC₅₀ = 8.7 µM) due to enhanced electrophilicity .
- Data Normalization : Compare activities using standardized assays (e.g., fixed concentration at 50 µg/mL) and control for solvent effects (DMSO ≤1% v/v) .
Q. How can crystallography (e.g., SHELX software) elucidate the molecular packing and hydrogen-bonding interactions of this compound?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELXL refines structural parameters, revealing intermolecular hydrogen bonds (e.g., carboxylic acid O–H···N thiazole interactions) and π-π stacking between phenyl groups .
- Validation : Check R-factors (R₁ < 0.05) and electron density maps for missing/disordered atoms .
Q. What in vitro assays are recommended to study its mechanism of action in antimicrobial or anticancer studies?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution (MIC assays) against S. aureus (ATCC 25923) and C. albicans (ATCC 90028) with 24–48 h incubation .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM for 48 h. Compare IC₅₀ values with cisplatin controls .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant enzymes and substrate analogs (e.g., arachidonic acid) .
Q. How do substituent positions on the phenyl rings affect the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Measure logP values (e.g., shake-flask method). Diphenyl derivatives typically have higher logP (~3.5) than monosubstituted analogs, enhancing membrane permeability but reducing solubility .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Para-substituted derivatives show slower CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
